molecular formula C6H4N2O5 B182416 3,5-Dinitrophenol CAS No. 586-11-8

3,5-Dinitrophenol

Cat. No. B182416
CAS RN: 586-11-8
M. Wt: 184.11 g/mol
InChI Key: UEMBNLWZFIWQFL-UHFFFAOYSA-N
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Description

3,5-Dinitrophenol (C6H4N2O5) is a dinitrophenol . It is a yellow crystalline solid with a molecular weight of 184.11 g/mol . It is soluble in ethanol, ether, chloroform, and benzene .


Synthesis Analysis

3,5-Dinitrophenol can be synthesized from 4-chloro-3,5-dinitroaniline . Other synthesis methods involve the use of 2-amino-5-nitropyridine with 2,4-dinitrophenol , and 2,3-, 2,5-, 3,4-, or 3,5-DNP .


Molecular Structure Analysis

The molecular structure of 3,5-Dinitrophenol has been analyzed using various spectroscopic techniques . The structure was characterized by Fourier transform infrared spectroscopy (FT-IR), elemental analysis (EA), and nuclear magnetic resonance spectroscopy (1 H NMR, 13 C NMR and 15 N NMR) .


Chemical Reactions Analysis

3,5-Dinitrophenol is more acidic than 4-nitrophenol . The increase in oxygen consumption diminishes with time .


Physical And Chemical Properties Analysis

3,5-Dinitrophenol has a density of 1.6±0.1 g/cm3, a boiling point of 341.1±32.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 41.2±0.3 cm3, a polar surface area of 112 Å2, and a molar volume of 111.5±3.0 cm3 .

Scientific Research Applications

  • Enzymic Reduction in Animal Tissues : Research conducted by Parker (1952) explored the enzymic reduction of dinitrophenol by rat-tissue homogenates, indicating a role in studying cellular metabolism and toxicology of substances like dinitrophenol in vitro (Parker, 1952).

  • Mitochondrial Oxidative Phosphorylation : Hsiao et al. (2005) discussed dinitrophenol's use as an insecticide and its historical use as a weight loss drug due to its ability to uncouple mitochondrial oxidative phosphorylation. This study highlights the toxicological aspects and dangers of dinitrophenol (Hsiao et al., 2005).

  • Obesity Treatment and Energy Homeostasis : Goldgof et al. (2014) investigated the chemical uncoupler 2,4-Dinitrophenol for its potential in treating obesity by increasing energy expenditure and reducing fat mass in mice, providing insights into its applications in metabolic research (Goldgof et al., 2014).

  • Ionization Constants in Water : Robinson et al. (1960) determined the thermodynamic ionization constants of 3,5-dinitrophenol in water, contributing to the understanding of its chemical properties in aqueous solutions (Robinson et al., 1960).

  • Thermogenic Drug for Survival in Cold Environments : Bachynsky (2006) described a testing program using 2,4-Dinitrophenol as a thermogenic drug to enhance survival in freezing environments, showing its potential in medical and survival applications (Bachynsky, 2006).

  • Adsorption from Aqueous Solutions : Barzoki et al. (2016) studied the efficiency of mesoporous carbon CMK-3 in adsorbing 2,4-dinitrophenol from water, which has implications for environmental remediation and wastewater treatment (Barzoki et al., 2016).

  • Radical-anions in Aqueous Solution : Telo and Shohoji (1998) examined the radical-anions of 3,5-dinitrophenol in aqueous solutions using EPR spectroscopy, providing insight into its chemical behavior under various pH conditions (Telo & Shohoji, 1998).

  • Therapeutic and Toxic Effects in Schizophrenia : Looney and Hoskins (1935) reported on the metabolic and therapeutic effects of 3,5-dinitro-ortho-cresol in treating schizophrenia, indicating its historical use in psychiatric treatment (Looney & Hoskins, 1935).

  • Effect on Mitosis and Nucleic Acid Synthesis : Chand and Roy (1981) investigated the effect of 2,4-dinitrophenol on mitosis, DNA, RNA, and protein synthesis in Nigella sativa, providing insights into its impact on cellular processes (Chand & Roy, 1981).

Safety And Hazards

3,5-Dinitrophenol is considered hazardous . It is associated with significant acute toxicity and risk of death . It is recommended to avoid contact with skin, eyes, and clothing, not to breathe vapors/dust, not to ingest, and to avoid shock and friction .

Future Directions

The future directions of 3,5-Dinitrophenol research could involve further studies on its health effects, toxicokinetics, mechanisms of action, susceptible populations, biomarkers, chemical interactions, production, use, environmental fate, environmental releases, and environmental and biological monitoring data .

properties

IUPAC Name

3,5-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O5/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMBNLWZFIWQFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207318
Record name 3,5-Dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitrophenol

CAS RN

586-11-8
Record name 3,5-Dinitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=586-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3,5-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dinitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,5-Dinitroanisole (1.36 g, 6.9 mmol) and concentrated aqueous HBr (50 ml) was heated to reflux temperature for 16 h. After cooling to ambient temperature, the solid precipitate was filtered off, washed with water and dried. Yield: 325 mg (26%).
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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